molecular formula C6H7NO2 B13242494 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol

4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol

Cat. No.: B13242494
M. Wt: 125.13 g/mol
InChI Key: NGAKQSABZWRCAS-UHFFFAOYSA-N
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Description

4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol: is a heterocyclic compound with a molecular formula of C₆H₇NO₂ and a molecular weight of 125.13 g/mol This compound is characterized by a fused ring structure that includes both a cyclopentane and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using small-scale synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Chemistry: 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industrial settings, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable for creating high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol is unique due to its fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-one

InChI

InChI=1S/C6H7NO2/c8-6-4-2-1-3-5(4)9-7-6/h1-3H2,(H,7,8)

InChI Key

NGAKQSABZWRCAS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)ONC2=O

Origin of Product

United States

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